molecular formula C15H17N3O4 B5676996 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE

2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE

Cat. No.: B5676996
M. Wt: 303.31 g/mol
InChI Key: NJJZAYDQUWIFRJ-UHFFFAOYSA-N
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Description

2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE is a complex organic compound that features both an imidazole ring and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE typically involves the condensation of 4-toluidine with ethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-(3-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE
  • 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)PROPANOATE

Uniqueness

2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE is unique due to its specific structural features, such as the presence of both an imidazole ring and a propanoate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-2-4-11(5-3-10)17-13(19)9-22-14(20)7-6-12-8-16-15(21)18-12/h2-5,8H,6-7,9H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJZAYDQUWIFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)CCC2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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